4-Formyl-N-methylbenzamide-d3
Description
Properties
Molecular Formula |
C₉H₆D₃NO₂ |
|---|---|
Molecular Weight |
166.19 |
Synonyms |
4-Formyl-N-methyl-benzamide-d3; N-Methyl-4-formylbenzamide-d3 |
Origin of Product |
United States |
Synthetic Methodologies and Precision Isotopic Incorporation for 4 Formyl N Methylbenzamide D3
Retrosynthetic Analysis and Strategic Design for Deuterium-Labeled Benzamide (B126) Scaffolds
Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the desired product, or target molecule, to commercially available starting materials. amazonaws.com For a deuterated benzamide scaffold like 4-Formyl-N-methylbenzamide-d3, the analysis begins by identifying the key chemical bonds that can be disconnected through known and reliable chemical reactions. amazonaws.com
The most logical disconnection for any amide is the carbon-nitrogen (C–N) amide bond. youtube.com This disconnection simplifies the target molecule into two precursor synthons: an acyl cation equivalent derived from a carboxylic acid and an amine. For this compound, this primary disconnection leads to 4-formylbenzoic acid and N-methylamine-d3.
This retrosynthetic approach presents two overarching strategic pathways for isotope incorporation:
Late-Stage Deuteration: Synthesize the unlabeled 4-Formyl-N-methylbenzamide first, followed by a direct hydrogen/deuterium (B1214612) (H/D) exchange reaction to introduce deuterium onto the N-methyl group. This strategy is advantageous if the unlabeled parent molecule is readily available but can present challenges in achieving high isotopic purity and regioselectivity.
De Novo Synthesis with Labeled Precursors: Utilize a starting material that already contains the deuterium label. In this case, the synthesis would involve the coupling of 4-formylbenzoic acid (or an activated derivative) with the pre-deuterated building block, N-methylamine-d3. This approach generally offers superior control over the position and extent of deuterium incorporation.
The choice between these strategies depends on the availability of deuterated starting materials, the robustness of the molecule to deuteration conditions, and the desired level of isotopic enrichment.
Direct Deuteration Approaches for N-Methylbenzamide Systems
Direct deuteration involves the exchange of hydrogen atoms for deuterium on a pre-existing molecular scaffold. This can be achieved through various catalytic methods.
Catalytic H/D exchange utilizes a catalyst, often a transition metal, to facilitate the cleavage of C-H bonds and their replacement with C-D bonds from a deuterium source like deuterium gas (D₂) or deuterium oxide (D₂O). chem-station.comwikipedia.org While many H/D exchange methods target aromatic C-H bonds, several systems are effective for aliphatic positions, including those adjacent to functional groups like amides.
Various transition metals, including iridium, rhodium, platinum, and palladium, have been employed to catalyze H/D exchange reactions. semanticscholar.orgnih.gov For instance, iridium complexes have been successfully used for the deuteration of aliphatic amides using D₂ gas. nih.gov Earth-abundant metals are also gaining traction; stable iron pincer complexes have shown high activity for H/D exchange at (hetero)aromatic hydrocarbons while tolerating amide functional groups. nih.gov These reactions typically occur under mild conditions and can achieve high levels of deuterium incorporation. nih.gov
Table 1: Examples of Catalytic Systems for H/D Exchange
| Catalyst System | Deuterium Source | Substrate Type | Key Features |
| Iridium Complexes | D₂ (gas) | Aliphatic Amides | Applicable to small peptides. nih.gov |
| Iron Pincer Complex | Benzene-d₆ | (Hetero)aromatics | Tolerates amides, esters, and halides. nih.gov |
| Pd/C-Al | D₂O | Amino Acids | Effective for benzylic protons. nih.gov |
| Rhodium/Platinum/Palladium | D₂O | Aromatics/Heterocycles | Activated by NaBD₄. semanticscholar.org |
Base-catalyzed H/D exchange is a straightforward method for replacing acidic protons with deuterium. nih.gov The process involves the removal of a proton by a base to form a carbanion, which is subsequently quenched by a deuterium source like D₂O. nih.govmcmaster.ca For N-methylbenzamide, the protons on the methyl group are weakly acidic due to their position adjacent to the electron-withdrawing amide functionality.
The efficiency of the exchange depends on the strength of the base, the solvent, and the temperature. nih.gov Strong, non-nucleophilic organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often effective. nih.gov Simpler tertiary amine bases, like triethylamine (B128534) (TEA), can also catalyze the exchange, particularly for C-H bonds activated by electron-withdrawing groups. nih.govnih.gov The reaction is typically performed in a deuterated solvent that also acts as the deuterium source. This method is highly selective for the most acidic positions in a molecule. nih.gov
Acid-catalyzed H/D exchange is commonly used to deuterate aromatic rings via electrophilic aromatic substitution. nih.govacs.org The reaction typically employs strong deuterated Brønsted acids (e.g., D₂SO₄) or Lewis acids in the presence of a deuterium source. nih.govacs.org
While less common for aliphatic C-H bonds, acid-catalyzed deuteration can be achieved for specific structures. For example, a facile Brønsted acid-catalyzed deuteration of methyl groups on N-heteroarylmethanes has been demonstrated, proceeding through a dearomatized enamine intermediate. rsc.org Applying this to 4-Formyl-N-methylbenzamide would likely require harsh conditions that could potentially affect the formyl or amide groups. The minimum exchange rate for backbone amide protons in proteins, for instance, occurs at an acidic pH of approximately 2.6. wikipedia.org Therefore, base-catalyzed methods are generally more suitable for selectively targeting the N-methyl group in this specific compound.
De Novo Synthesis Utilizing Pre-Deuterated Building Blocks for this compound
De novo synthesis, which builds the molecule from smaller, isotopically labeled precursors, often provides the most efficient and precise route to the target compound. As identified in the retrosynthetic analysis, this strategy involves coupling a derivative of 4-formylbenzoic acid with N-methylamine-d3.
The synthesis begins with the activation of the carboxylic acid group of 4-formylbenzoic acid. A common method is to convert the acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-formylbenzoyl chloride is a highly reactive electrophile. This activated intermediate is then reacted with N-methylamine-d3 (or its hydrochloride salt in the presence of a base) in an inert solvent. The nucleophilic deuterated amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming the stable amide bond and yielding this compound with high isotopic purity.
Table 2: De Novo Synthesis Approach
| Step | Reactant 1 | Reactant 2 | Reagent | Product | Purpose |
| 1 | 4-formylbenzoic acid | Thionyl chloride (SOCl₂) | - | 4-formylbenzoyl chloride | Activation of the carboxylic acid. |
| 2 | 4-formylbenzoyl chloride | N-methylamine-d3 | Base (e.g., Triethylamine) | This compound | Amide bond formation. |
While the target compound, this compound, is deuterated at the N-methyl position, it is relevant to briefly mention the synthesis of related compounds deuterated at the formyl position. The development of methods for constructing formyl-deuterated aromatic aldehydes is an active area of research. nih.gov
Traditional methods often involve the reduction of corresponding esters with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄), followed by oxidation. nih.govrsc.org Another approach uses a deuterated Schwartz's reagent (Cp₂Zr(D)Cl), generated from LiAlD₄, to react with amides. nih.govorgsyn.org More modern techniques focus on direct, formyl-selective H/D exchange using D₂O as an inexpensive deuterium source, often mediated by synergistic photoredox and organic catalysis. nih.govrsc.orgnih.gov These methods provide powerful tools for synthesizing C-1 deuterated aldehydes but are not directly applicable to the synthesis of the N-methyl-d3 isotopologue discussed herein. The most direct route for the title compound remains the use of a pre-deuterated amine.
Incorporation of Deuterium through N-Methylamine-d3 Derivatives
A primary and direct strategy for the synthesis of this compound involves the use of a deuterated building block, specifically Methyl-d3-amine hydrochloride (CD3NH2·HCl). isotope.com This approach ensures that the deuterium atoms are selectively located on the N-methyl group, which is the defining feature of the target compound. The synthesis is typically an amidation reaction where the carboxylic acid group of a 4-formylbenzoic acid precursor is coupled with the deuterated amine.
The general synthetic route can be outlined as follows:
Activation of the Carboxylic Acid: 4-Formylbenzoic acid is first converted into a more reactive intermediate. A common method is its transformation into an acyl chloride, 4-formylbenzoyl chloride, by reacting it with a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). chemicalbook.comgoogle.com This activation step is crucial for facilitating the subsequent nucleophilic attack by the amine.
Amide Bond Formation: The activated 4-formylbenzoyl chloride is then reacted with Methyl-d3-amine hydrochloride in the presence of a base (e.g., triethylamine or pyridine). The base neutralizes the HCl generated during the reaction and deprotonates the methylamine (B109427) salt to release the free CD3NH2 amine, which acts as the nucleophile. isotope.com This reaction forms the stable amide bond, yielding the final product, this compound.
This method is highly efficient for site-specific deuterium incorporation, as the isotopic label is introduced via a pre-labeled, commercially available reagent. isotope.comresearchgate.net
| Step | Reagents and Conditions | Purpose |
|---|---|---|
| 1. Acid Chloride Formation | 4-Formylbenzoic acid, Thionyl chloride (SOCl₂), catalytic DMF, Reflux | Activation of the carboxylic acid to facilitate amidation. |
| 2. Amidation | 4-Formylbenzoyl chloride, Methyl-d3-amine hydrochloride (CD₃NH₂·HCl), Triethylamine (Et₃N), Dichloromethane (DCM), 0°C to room temperature | Formation of the amide bond with the deuterated amine. |
| 3. Workup & Purification | Aqueous HCl wash, Aqueous NaHCO₃ wash, Brine wash, Drying over Na₂SO₄, Column Chromatography | Isolation and purification of the final deuterated product. |
Synthetic Routes via Deuterated Benzoyl Precursors
An alternative approach to isotopic labeling involves utilizing a deuterated aromatic precursor. It is important to note that this strategy would not produce this compound, but rather an isotopologue with deuterium atoms on the benzoyl ring, such as 4-Formyl-N-methylbenzamide-d4. This method is valuable when the desired site of metabolic stabilization is the aromatic ring.
The synthesis would proceed via the following steps:
Preparation of Deuterated Precursor: The synthesis would begin with a deuterated benzoic acid, for example, benzoic acid-d5. This precursor can be subjected to formylation to introduce the aldehyde group at the 4-position, yielding 4-formylbenzoic acid-d4.
Amidation with Non-Deuterated Amine: The resulting deuterated 4-formylbenzoic acid-d4 would then be activated, typically by conversion to its corresponding acyl chloride. chemicalbook.comprepchem.com This reactive intermediate is subsequently coupled with standard, non-deuterated methylamine hydrochloride in the presence of a base to form the final product, 4-Formyl-N-methylbenzamide-d4.
While this route does not yield the title compound, it demonstrates the versatility of isotopic labeling strategies, where the position of the deuterium label can be precisely controlled by selecting the appropriate deuterated starting material. acs.org
Optimization of Reaction Parameters for Enhanced Isotopic Purity and Regioselectivity
Achieving high isotopic purity and precise regioselectivity is a significant challenge in the synthesis of deuterated compounds. acs.org Optimization of reaction parameters is critical to prevent isotopic scrambling (H/D exchange) and maximize the incorporation of deuterium at the desired position.
Key parameters for optimization include:
Solvent Choice: The use of aprotic, anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) is essential to prevent the exchange of deuterium atoms with protons from the solvent.
Reagent Purity: All reagents and starting materials must be thoroughly dried to eliminate water, which can act as a proton source and reduce isotopic enrichment.
Temperature Control: Many amidation reactions are initially performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions, before being allowed to warm to room temperature for completion.
Stoichiometry: Precise control over the molar ratios of reactants, particularly the coupling agents and base, is necessary to drive the reaction to completion and avoid the formation of impurities that can complicate purification.
Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) prevents the introduction of atmospheric moisture, thereby preserving the isotopic integrity of the reagents and products.
By carefully controlling these factors, chemists can enhance the isotopic purity of the final compound, ensuring that it meets the stringent requirements for its intended applications. x-chemrx.com
Advanced Purification Techniques for Deuterated Organic Compounds
The purification of isotopically labeled compounds is a critical step to ensure their quality, safety, and efficacy for research use. moravek.com The primary goal is to separate the desired deuterated compound from any unreacted starting materials, reagents, and, most importantly, its non-deuterated or partially deuterated counterparts.
Common advanced purification techniques include:
High-Performance Liquid Chromatography (HPLC): HPLC is one of the most reliable and widely used methods for purifying labeled compounds. moravek.com By selecting an appropriate stationary phase (e.g., silica (B1680970) gel, C18) and mobile phase, it is possible to achieve excellent separation of the target compound from closely related impurities.
Flash Column Chromatography: For larger-scale preparations, automated flash chromatography provides a rapid and efficient means of purification, though it may offer lower resolution than HPLC.
Recrystallization: If the synthesized compound is a stable solid, recrystallization can be a highly effective method for removing impurities and obtaining a product with high chemical and isotopic purity.
The choice of purification method depends on the scale of the synthesis, the physical properties of the compound, and the required level of purity. mdpi.com
Quantitative Assessment of Deuterium Incorporation Efficiency and Positional Specificity
Following synthesis and purification, a rigorous quantitative assessment is required to confirm the isotopic enrichment and verify that the deuterium atoms are located at the correct position. nih.gov A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for this purpose. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized molecule. nih.govresearchgate.net For this compound, the molecular weight will be approximately 3.018 Da higher than its non-deuterated analog due to the replacement of three protons (1.008 Da each) with three deuterium atoms (2.014 Da each). The mass spectrum also provides information on the isotopic distribution, allowing for the quantification of the desired d3 species relative to any d0, d1, or d2 impurities. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that provides site-specific information about isotopic incorporation. rug.nl
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be absent or significantly diminished, providing strong evidence of successful deuteration at that position.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. sigmaaldrich.com A signal in the ²H NMR spectrum corresponding to the chemical shift of the N-methyl group confirms the presence and position of the deuterium label. Quantitative ²H NMR can also be used to determine isotopic ratios. acs.org
Together, these analytical methods provide a comprehensive characterization of the synthesized this compound, ensuring its structural integrity and isotopic purity. wiley.com
| Analytical Technique | 4-Formyl-N-methylbenzamide (Unlabeled) | This compound (Labeled) |
|---|---|---|
| Molecular Formula | C₉H₉NO₂ | C₉H₆D₃NO₂ |
| Molecular Weight (Monoisotopic) | 163.0633 g/mol | 166.0821 g/mol |
| ¹H NMR | Signal for N-CH₃ protons present (approx. δ 3.0 ppm) | Signal for N-CH₃ protons absent or greatly reduced |
| ²H NMR | No signal in the relevant region | Signal for N-CD₃ deuterons present (approx. δ 3.0 ppm) |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Formyl N Methylbenzamide D3
Deuterium (B1214612) Nuclear Magnetic Resonance (2H NMR) Spectroscopy for Isotopic Site Analysis
Deuterium (2H) NMR spectroscopy is a powerful, albeit less common, technique that directly probes the deuterium nuclei within a molecule. For compounds like 4-Formyl-N-methylbenzamide-d3, which are intentionally enriched, 2H NMR provides unambiguous confirmation of the deuteration site and is instrumental in quantifying the level of isotopic enrichment. sigmaaldrich.com Due to the low natural abundance of deuterium (approx. 0.015%), natural abundance 2H NMR is a specialized field, but for enriched compounds, it is a direct and effective analytical tool. researchgate.net
Chemical Shift Perturbations and Positional Isotope Effects in 2H NMR
The chemical shifts observed in 2H NMR are nearly identical to those in 1H NMR for the same chemical environment, allowing for straightforward spectral assignment based on well-established 1H NMR data. sigmaaldrich.com However, the substitution of a proton with a deuteron (B1233211) can induce small changes in the electronic environment of nearby nuclei, a phenomenon known as an isotope effect. These effects can cause slight perturbations in chemical shifts.
In this compound, the 2H NMR spectrum is expected to show a single primary resonance corresponding to the -N-CD3 group. The precise chemical shift would be very close to the proton chemical shift of the analogous -N-CH3 group. Isotope effects in NMR arise from the mass difference between H and D, which affects the vibrational energy levels of the C-H(D) bond. nih.gov This can lead to minor, but measurable, upfield shifts for the deuterated carbon and the deuteron itself compared to their protonated counterparts. The effect of deuteration on the chemical shifts of neighboring nuclei, known as a vicinal H/D isotope effect, can also be observed and may indicate changes in hydrogen bond geometry or molecular conformation. nih.gov
Research Findings: In a typical 2H NMR analysis of this compound, the primary signal for the -N-CD3 group would appear. Its chemical shift provides direct evidence that deuteration has occurred at the intended N-methyl position.
Interactive Data Table: Expected 2H NMR Data The following table illustrates the expected 2H NMR chemical shift for the deuterated site in this compound, based on typical values for N-methyl groups in similar chemical environments.
| Deuterated Site | Expected 2H Chemical Shift (δ, ppm) | Multiplicity |
| -N-CD3 | ~2.9 - 3.1 | Singlet (broad) |
Quantitative 2H NMR for Determination of Deuterium Enrichment Levels
A key application of 2H NMR for isotopically labeled compounds is the determination of deuterium enrichment. sigmaaldrich.com By integrating the signal corresponding to the deuterated site and comparing it to an internal standard of known concentration and deuterium abundance, the precise level of isotopic enrichment can be calculated. This method is often more accurate for highly enriched compounds than 1H NMR, where the residual proton signals may be too weak to quantify reliably. sigmaaldrich.comnih.gov
The quantitative accuracy of 2H NMR relies on proper experimental setup, including sufficient relaxation delays to ensure complete signal recovery between scans. The longer acquisition times required for 2H NMR, due to the lower magnetogyric ratio of deuterium, are a consideration for achieving a good signal-to-noise ratio. sigmaaldrich.com
Research Findings: Quantitative 2H NMR analysis can be used to confirm the isotopic purity of this compound. For instance, analysis might reveal a deuterium enrichment level of 99.5%, indicating that 0.5% of the N-methyl groups remain in their protonated (-N-CH3) or partially deuterated (-N-CHD2, -N-CH2D) forms. This level of precision is crucial for applications where the labeled compound is used as an internal standard. rsc.org
Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy in Deuterated Systems
Proton (1H) NMR spectroscopy is a cornerstone of structural elucidation for organic molecules. In the context of deuterated systems, it provides complementary information to 2H NMR, confirming the absence of protons at specific sites and allowing for detailed analysis of the remaining protonated parts of the molecule. ucla.edu
Signal Attenuation and Simplification Induced by Deuteration
The most immediate effect of deuteration in a 1H NMR spectrum is the disappearance or significant attenuation of the signal corresponding to the substituted proton. libretexts.org For this compound, the resonance corresponding to the N-methyl protons, which would typically appear as a singlet or doublet (due to coupling with the amide N-H, if present and slowly exchanging) in the non-deuterated analogue, will be absent. This spectral simplification provides clear evidence of successful deuteration at the target position.
The use of deuterated solvents is standard practice in 1H NMR to avoid overwhelming solvent signals. labinsights.nl The analysis of this compound, itself a deuterated analyte, follows the same principles, focusing on the signals that remain.
Interactive Data Table: Comparison of 1H NMR Signals This table compares the expected 1H NMR signals for 4-Formyl-N-methylbenzamide with its deuterated isotopologue, this compound. Chemical shifts are predicted based on analogous compounds. rsc.orgrsc.org
| Proton Site | Expected δ in 4-Formyl-N-methylbenzamide (ppm) | Expected δ in this compound (ppm) | Multiplicity |
| Formyl (-CHO) | ~10.1 | ~10.1 | Singlet |
| Aromatic (H2, H6) | ~7.9 | ~7.9 | Doublet |
| Aromatic (H3, H5) | ~7.8 | ~7.8 | Doublet |
| N-Methyl (-NCH3) | ~3.0 | Absent | Singlet/Doublet |
Analysis of Residual Proton Signals and Spin-Spin Coupling Interactions
While the primary N-methyl signal is absent, a highly sensitive 1H NMR measurement might detect very small signals corresponding to residual, incompletely deuterated isotopologues (e.g., -N-CHD2 and -N-CH2D). The multiplicity of these residual signals can be informative; for example, a -CHD2 group would appear as a 1:2:1 triplet due to coupling with the two deuterium atoms (spin I=1). ucla.edu
Advanced 1H NMR Experiments for Conformational and Dynamic Insights
Beyond simple structural confirmation, advanced 1H NMR experiments can probe the three-dimensional structure and dynamics of this compound. The amide bond in N-methylbenzamides can exhibit restricted rotation, leading to the existence of cis and trans conformers. mdpi.com
Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the preferred conformation. For example, in the trans conformer, the formyl proton and the aromatic protons ortho to the amide group would be in spatial proximity, leading to an NOE correlation. In contrast, for the cis conformer, an NOE might be observed between the N-methyl group and the formyl proton in the non-deuterated analogue. mdpi.com While the N-methyl group in the d3-compound is not observed in 1H NMR, the conformation still influences the chemical environment of the remaining protons, and comparison with the non-deuterated species can provide valuable insight.
Temperature-dependent NMR studies could also be employed to investigate the rotational barrier of the amide bond by observing the coalescence of signals from the cis and trans isomers, if they are distinct at lower temperatures.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy
Deuterium Isotope Effects on 13C Chemical Shifts
The substitution of protium (B1232500) (¹H) with deuterium (²H or D) introduces small but measurable changes in the 13C NMR spectrum, known as deuterium isotope effects. rsc.org These effects arise primarily from the lower zero-point vibrational energy of the C-D bond compared to the C-H bond, which results in a slightly shorter average bond length and altered electron shielding at the carbon nucleus and adjacent nuclei.
Typically, deuterium substitution causes an upfield shift (a move to lower ppm values) in the resonance of the directly attached carbon (a one-bond isotope effect, ¹J_CD) and, to a lesser extent, on carbons two or more bonds away (long-range isotope effects). rsc.org For this compound, the three deuterium atoms are on the N-methyl group. The most significant isotope effect is observed on the N-methyl carbon itself. Smaller, long-range effects can also be observed on the amide carbonyl carbon and even the aromatic carbons, though these are often minimal. nih.gov The magnitude of the upfield shift generally decreases as the distance from the site of deuteration increases. rsc.org
Table 1: Predicted Deuterium Isotope Effects (Δδ in ppm) on 13C Chemical Shifts in this compound
| Carbon Atom | Position Relative to -CD3 | Expected Isotope Shift (Δδ = δC-H - δC-D) |
| N-C H3 / N-C D3 | α (one bond) | ~ +0.9 ppm |
| C =O (Amide) | β (two bonds) | ~ +0.1 ppm |
| C 1 (Aromatic) | γ (three bonds) | < +0.05 ppm |
Note: Data are illustrative, based on typical values observed for deuterated organic molecules. The positive sign indicates an upfield shift for the deuterated compound.
13C NMR for Skeletal Confirmation and Carbon Connectivity in this compound
Beyond isotope effects, 13C NMR spectroscopy is fundamental for verifying the carbon skeleton and connectivity of this compound. The spectrum provides a distinct signal for each chemically non-equivalent carbon atom, and the chemical shift of each signal is indicative of its electronic environment.
The expected 13C NMR spectrum would show resonances for the aromatic ring carbons, the formyl group carbon, the amide carbonyl carbon, and the N-methyl carbon. The N-methyl carbon in the deuterated compound will appear as a septet due to coupling with the three deuterium atoms (spin I=1), following the 2nI+1 rule, in contrast to the quartet observed for the non-deuterated analog coupled to three protons. blogspot.com The chemical shifts confirm the presence of key functional groups and their relative positions. For instance, the downfield signals for the formyl and amide carbonyl carbons are characteristic of sp²-hybridized carbons bonded to electronegative oxygen atoms.
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Functional Group | Predicted Chemical Shift (δ, ppm) |
| C=O (Formyl) | Aldehyde | ~192 |
| C=O (Amide) | Amide | ~167 |
| C4 (Aromatic) | Aromatic (substituted) | ~142 |
| C1 (Aromatic) | Aromatic (substituted) | ~136 |
| C2, C6 (Aromatic) | Aromatic | ~130 |
| C3, C5 (Aromatic) | Aromatic | ~128 |
| N-CD3 | Methyl Amide | ~26 (septet) |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Composition Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy and precision. This capability is crucial for analyzing isotopically labeled compounds like this compound, as it allows for unambiguous confirmation of the elemental composition and the level of isotopic enrichment. rsc.org
Precise Mass Determination and Isotopic Pattern Verification
HRMS can distinguish between ions with the same nominal mass but different elemental compositions by measuring their exact masses to several decimal places. For this compound, HRMS is used to verify the successful incorporation of three deuterium atoms. The exact mass of the deuterated molecule will be significantly different from its non-deuterated counterpart. By comparing the experimentally measured mass of the molecular ion [M+H]⁺ with the theoretically calculated mass, the isotopic composition can be confirmed with high confidence. rsc.org
Table 3: Theoretical Exact Masses for Isotopic Variants of 4-Formyl-N-methylbenzamide
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| 4-Formyl-N-methylbenzamide | C9H9NO2 | 163.06333 |
| This compound | C9H6D3NO2 | 166.08218 |
The observed mass in an HRMS experiment should match the calculated mass for the d3-isotopologue within a narrow tolerance (typically <5 ppm), confirming the presence of three deuterium atoms.
Elucidation of Fragmentation Pathways for Deuterated Benzamides
Tandem mass spectrometry (MS/MS) experiments, often performed on HRMS instruments, involve the isolation and fragmentation of a specific precursor ion to generate a characteristic fragmentation spectrum. This spectrum provides structural information about the molecule. For benzamides, a common fragmentation pathway involves the cleavage of the amide bond. rsc.org
In this compound, the fragmentation pattern will be similar to the non-deuterated analog, but the fragments containing the N-methyl group will exhibit a mass shift of +3 Da. For example, cleavage of the bond between the aromatic ring and the carbonyl group can lead to a benzoyl cation and a neutral methylamide radical, or vice versa. Cleavage of the amide C-N bond is also a characteristic pathway for amides. rsc.orgresearchgate.net Observing the mass of these fragments allows for the precise localization of the deuterium label on the N-methyl group.
Table 4: Key Predicted Fragments in HRMS/MS of Protonated 4-Formyl-N-methylbenzamide and its d3-Analog
| Precursor Ion (m/z) | Fragment Description | Predicted Fragment m/z (Non-deuterated) | Predicted Fragment m/z (d3-Deuterated) |
| [M+H]⁺ (164.0706) | Loss of methylamine (B109427) (CH3NH2) | 133.0335 (C8H5O2)⁺ | N/A |
| [M+H]⁺ (167.0895) | Loss of deuterated methylamine (CD3NH2) | N/A | 133.0335 (C8H5O2)⁺ |
| [M+H]⁺ (164.0706) | Loss of CO | 136.0757 (C8H10N)⁺ | N/A |
| [M+H]⁺ (167.0895) | Loss of CO | 139.0945 (C8H7D3N)⁺ | N/A |
| [M+H]⁺ (164.0706) | Formylbenzoyl cation | 133.0335 (C8H5O2)⁺ | N/A |
| [M+H]⁺ (167.0895) | Formylbenzoyl cation | N/A | 133.0335 (C8H5O2)⁺ |
Isotope Ratio Mass Spectrometry (IRMS) for Stable Isotope Abundance
For the analysis of this compound, the sample is typically combusted or pyrolyzed at high temperatures (>1400 °C) to convert the organically bound hydrogen and deuterium into H₂ and HD gas. nih.gov This gas mixture is then introduced into the IRMS instrument. The spectrometer is designed to simultaneously measure the ion beams corresponding to mass 2 (H₂) and mass 3 (HD), allowing for the precise calculation of the D/H ratio. This measurement is critical for quantifying the isotopic purity of the labeled compound, which is essential for its use as an internal standard in quantitative studies.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for investigating the molecular structure and dynamics of chemical compounds. By probing the quantized vibrational energy levels of a molecule, these techniques provide a unique fingerprint based on the characteristic frequencies at which different functional groups and bonds vibrate. In the context of this compound, the strategic incorporation of deuterium isotopes induces predictable shifts in the vibrational frequencies of associated bonds, offering a more detailed assignment of vibrational modes and deeper insights into the molecule's force fields and bonding environment.
A comprehensive analysis of the IR and Raman spectra of 4-Formyl-N-methylbenzamide and its deuterated isotopologue, this compound, would typically involve the identification and assignment of fundamental vibrational modes. These include stretching, bending, rocking, wagging, and torsional motions of the constituent atoms. Key functional groups such as the formyl (CHO), N-methyl (N-CH3), amide (C=O, N-H), and the benzene (B151609) ring each exhibit characteristic vibrational frequencies.
Isotopic Shifts in Vibrational Frequencies and Mode Assignments
The substitution of protium (¹H) with deuterium (²H or D) in the N-methyl group to form this compound results in significant mass changes for the atoms involved in the N-CD3 group's vibrations. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the vibrating atoms. Consequently, the C-D stretching and bending vibrations are expected to appear at considerably lower frequencies (wavenumbers) compared to their C-H counterparts. This isotopic shift is a critical tool for the unambiguous assignment of vibrational modes.
For instance, the symmetric and asymmetric stretching vibrations of a C-H bond in a methyl group typically appear in the 2800-3000 cm⁻¹ region of the IR and Raman spectra. Upon deuteration, these modes are expected to shift to approximately 2100-2200 cm⁻¹, a shift factor of roughly 1.3-1.4. libretexts.org Similarly, the bending (scissoring, wagging, twisting, and rocking) modes of the methyl group, which appear in the 1350-1470 cm⁻¹ range for the protio-compound, will also exhibit a downward shift in the spectrum of the d3-analog.
A detailed assignment of the vibrational modes would be facilitated by computational methods, such as Density Functional Theory (DFT) calculations. By theoretically calculating the vibrational frequencies for both 4-Formyl-N-methylbenzamide and this compound, a direct comparison between the calculated and experimental spectra can be made, aiding in the precise assignment of each vibrational band.
Below is a hypothetical data table illustrating the expected isotopic shifts for key vibrational modes of the N-methyl group. The exact values would require experimental data or high-level computational results, which are not publicly available at this time.
| Vibrational Mode | Expected Frequency Range (4-Formyl-N-methylbenzamide) (cm⁻¹) | Expected Frequency Range (this compound) (cm⁻¹) | Expected Isotopic Shift (cm⁻¹) |
| N-CH₃ Asymmetric Stretch | ~2950 - 2980 | ~2200 - 2230 | ~720 - 750 |
| N-CH₃ Symmetric Stretch | ~2870 - 2900 | ~2100 - 2130 | ~740 - 770 |
| N-CH₃ Asymmetric Bending (Scissoring) | ~1450 - 1470 | ~1050 - 1070 | ~400 |
| N-CH₃ Symmetric Bending (Umbrella) | ~1380 - 1400 | ~1000 - 1020 | ~380 |
| N-CH₃ Rocking | ~1100 - 1150 | ~800 - 850 | ~300 |
Note: The data presented in this table is illustrative and based on typical isotopic shifts for C-H/C-D vibrations. Actual experimental values may vary.
Analysis of Bond Strengths and Molecular Dynamics via Vibrational Spectra
The precise frequencies of vibrational modes are not only dependent on the masses of the atoms but also on the force constants of the bonds, which are a direct measure of bond strength. Stronger bonds have higher force constants and vibrate at higher frequencies. By analyzing the vibrational spectra, particularly with the aid of isotopic substitution, one can gain insights into the electronic environment and the strength of various bonds within the molecule.
For example, the frequency of the carbonyl (C=O) stretching mode of the amide group is sensitive to its local environment, including hydrogen bonding and electronic effects from the benzene ring. While the deuteration of the N-methyl group is not expected to directly perturb the C=O bond strength significantly, subtle changes in the electronic distribution due to hyperconjugation or other through-space interactions might be observable as small shifts in the C=O stretching frequency.
Furthermore, the analysis of peak shapes and widths in the vibrational spectra can provide information about the molecular dynamics of this compound. Broadened spectral lines can indicate a range of molecular environments, conformational flexibility, or dynamic processes such as intermolecular hydrogen bonding. Temperature-dependent IR and Raman studies could further elucidate these dynamic processes by observing changes in peak positions and shapes with varying temperatures.
The low-frequency region of the Raman spectrum (typically below 400 cm⁻¹) is particularly informative for studying the collective motions of the molecule, such as torsional modes of the formyl and N-methyl groups, and lattice vibrations in the solid state. Isotopic substitution can also aid in the assignment of these complex low-frequency modes, providing a more complete picture of the molecule's dynamic behavior.
A comprehensive study would involve a normal coordinate analysis (NCA) based on the experimental frequencies of both isotopologues. This analysis would allow for the refinement of a molecular force field, providing quantitative values for the force constants of the various bonds and offering a deeper understanding of the intramolecular forces that govern the structure and dynamics of this compound.
Applications of 4 Formyl N Methylbenzamide D3 in Mechanistic Organic and Biochemical Investigations
Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects (KIE)
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org By comparing the reaction rate of a deuterated compound (k_D) with its non-deuterated counterpart (k_H), researchers can probe whether a specific C-H bond is broken during the rate-determining step of a reaction and can gain information about the structure of the transition state.
A primary deuterium (B1214612) kinetic isotope effect is observed when the bond to the isotopically labeled hydrogen is broken or formed in the rate-determining step of a reaction. princeton.edu The C-D bond has a lower zero-point vibrational energy than a C-H bond, meaning more energy is required to break it. epfl.ch Consequently, reactions involving C-D bond cleavage are typically slower than those involving C-H bond cleavage, resulting in a k_H/k_D ratio significantly greater than 1.
Studies on the metabolism of closely related N,N-dimethylbenzamides by rat liver microsomes provide a strong model for understanding the utility of 4-Formyl-N-methylbenzamide-d3. The primary metabolic pathway for these compounds is N-demethylation, an oxidative process often catalyzed by cytochrome P450 enzymes. nih.gov In these studies, an intramolecular KIE was measured by using N-trideuteriomethyl-N-methylbenzamide, an analogue that contains both a -CH₃ and a -CD₃ group. nih.gov The cleavage of the C-H bond was strongly preferred over the C-D bond, yielding a large intramolecular KIE of 6.0 ± 0.3. nih.gov
This large KIE value is compelling evidence that the abstraction of a hydrogen atom from the N-methyl group is the rate-limiting step of the N-demethylation reaction. nih.gov The mechanism is proposed to involve a direct hydrogen atom abstraction to form a carbon-centered radical, which is then hydroxylated to an unstable N-hydroxymethyl intermediate that decomposes to the demethylated product and formaldehyde (B43269). nih.gov Research has also shown that substituents on the aromatic ring have little to no correlation with the maximum reaction rate (Vmax). nih.gov This suggests that the findings are directly applicable to the 4-formyl derivative and that using this compound would yield a similarly large primary KIE in enzymatic N-demethylation reactions.
Table 1: Kinetic Isotope Effects in the Microsomal N-demethylation of Benzamides
| Isotope Effect Type | Substrate | k_H/k_D Value | Mechanistic Implication |
|---|---|---|---|
| Intramolecular Primary KIE | N-trideuteriomethyl-N-methylbenzamide | 6.0 ± 0.3 | C-H bond cleavage is the rate-determining step. nih.gov |
Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted atoms are not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.org Though smaller than primary KIEs, SKIEs provide valuable information about changes in hybridization and the steric environment of the atom between the ground state and the transition state. wikipedia.orgprinceton.edu
For a reaction involving a change in hybridization at a carbon atom, an SKIE can be observed. If a carbon atom changes from sp³ (tetrahedral) to sp² (trigonal planar) hybridization in the transition state, a "normal" SKIE (k_H/k_D > 1, typically 1.1–1.2) is often seen. wikipedia.org This is because the C-H bending vibrations are less restricted in the sp² state. Conversely, a change from sp² to sp³ results in an "inverse" SKIE (k_H/k_D < 1, typically 0.8–0.9). wikipedia.org
In the context of the N-demethylation of this compound, the proposed mechanism involves the formation of a carbon-centered radical on the methyl group. nih.gov This step involves a change from sp³ hybridization in the ground state to sp² hybridization in the radical intermediate. While a primary KIE from C-D bond cleavage would be dominant, a contributing secondary KIE would be expected. Measuring this effect could help to further characterize the geometry and vibrational environment of the transition state leading to the radical intermediate.
Solvent isotope effects are observed when the reaction is carried out in a deuterated solvent, such as deuterium oxide (D₂O), instead of the corresponding protonated solvent (H₂O). These effects can reveal the involvement of solvent molecules or exchangeable protons (like those on -OH or -NH groups) in the reaction mechanism, particularly in proton transfer steps.
For enzyme-catalyzed reactions, a solvent KIE can indicate whether a proton transfer is part of the rate-determining step. researchgate.net In the active site of a cytochrome P450 enzyme metabolizing 4-Formyl-N-methylbenzamide, amino acid residues act as proton donors or acceptors to facilitate catalysis. If the rate of the reaction decreases in D₂O (a normal solvent KIE, k_H₂O/k_D₂O > 1), it suggests that a proton transfer is a key part of the rate-limiting step. Conversely, an inverse effect (k_H₂O/k_D₂O < 1) can sometimes occur, often indicating that a substrate's acidic proton is more fully ionized in D₂O in a pre-equilibrium step before the rate-limiting step. researchgate.net Investigating the N-demethylation of 4-Formyl-N-methylbenzamide in D₂O could thus clarify the role of proton relays within the enzyme's active site during the catalytic cycle.
Tracing Metabolic Pathways in In Vitro and Model Biological Systems
Deuterium-labeled compounds are invaluable as tracers in metabolic studies. nih.gov Because the C-D bond is chemically similar to the C-H bond but mass-spectrometrically distinct, this compound can be administered to a biological system, and its metabolic products can be identified and quantified by techniques such as liquid chromatography-mass spectrometry (LC-MS).
In non-human biological systems, such as isolated liver microsomes or cultured cells from animal models, this compound can be used to trace the activity of specific enzyme families, like cytochrome P450s. The primary N-demethylation pathway involves the oxidative removal of the N-methyl group. nih.govnih.gov
When this compound is used as the substrate, the enzymatic reaction cleaves the C-N bond, releasing deuterated formaldehyde (CD₂O) and forming 4-formylbenzamide. nih.govnih.gov By monitoring the formation of these products, researchers can precisely quantify the rate of N-demethylation. This allows for the screening of enzyme inhibitors, the characterization of enzyme kinetics, and the investigation of how different physiological conditions affect the metabolic activity of these enzymes towards this class of benzamide (B126) compounds.
When this compound is introduced into cellular or microbial cultures, a range of potential metabolic transformations can be tracked. The parent compound has a mass 3 units higher than its unlabeled counterpart. Any metabolite that retains the N-methyl group will also be 3 mass units heavier, while metabolites formed through N-demethylation will have a mass similar to the unlabeled demethylated metabolite.
Studies of related N-methylbenzamides have identified several metabolic pathways. nih.gov The primary route is N-demethylation to form the corresponding primary amide. nih.gov Other potential pathways include oxidation of the aromatic formyl group to a carboxylic acid, or hydroxylation of the benzene (B151609) ring. By using this compound, each of these potential metabolites can be definitively identified. For example, if the formyl group is oxidized to a carboxylic acid while the deuterated methyl group remains intact, the resulting metabolite (4-carboxy-N-methylbenzamide-d3) would be readily identifiable by its unique mass. This allows for the construction of a detailed metabolic map, distinguishing between competing pathways and identifying novel biotransformation products.
Table 2: Potential Deuterium-Labeled Metabolites of this compound
| Compound | Structure | Metabolic Pathway |
|---|---|---|
| This compound | 4-(CHO)-C₆H₄-CO-NH(CD₃) | Parent Compound |
| 4-Formylbenzamide | 4-(CHO)-C₆H₄-CO-NH₂ | N-demethylation |
| Deuterated Formaldehyde | CD₂O | N-demethylation by-product |
| 4-Carboxy-N-methylbenzamide-d3 | 4-(COOH)-C₆H₄-CO-NH(CD₃) | Oxidation of formyl group |
| 4-Carboxybenzamide | 4-(COOH)-C₆H₄-CO-NH₂ | N-demethylation & Oxidation |
Studying Biotransformation Pathways and Degradation in Controlled In Vitro Environments
Isotopically labeled compounds like this compound are instrumental in dissecting metabolic pathways in controlled laboratory settings. princeton.edupharmaron.com In vitro metabolism studies are essential in drug development and toxicology to gain an early understanding of a compound's metabolic fate in humans and to select appropriate animal models for further testing. pharmaron.com These investigations typically utilize subcellular fractions, such as liver microsomes or S9 fractions, which contain the primary drug-metabolizing enzymes like the Cytochrome P450 (CYP) superfamily. nih.govmdpi.com
The N-methyl group is a common site for oxidative metabolism in many xenobiotics, a process known as N-demethylation. nih.gov This reaction is often a major clearance pathway for molecules containing an N-methyl moiety. In the case of 4-Formyl-N-methylbenzamide, the N-methyl group represents a potential primary site of metabolic attack. The cleavage of a carbon-hydrogen (C-H) bond is frequently the rate-limiting step in this CYP-catalyzed N-demethylation. nih.gov
By using this compound, researchers can quantify the importance of this specific pathway. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond. youtube.com Consequently, the rate of N-demethylation is significantly reduced, a phenomenon known as the deuterium kinetic isotope effect. researchgate.netnih.gov
In a typical in vitro experiment, both the deuterated and non-deuterated compounds are incubated with liver microsomes from humans and relevant toxicology species (e.g., rats). The rate of disappearance of the parent compound (intrinsic clearance, CLint) is measured over time. A significantly lower clearance rate for the d3-analog compared to its non-deuterated counterpart provides direct evidence that N-demethylation is a major biotransformation pathway.
For instance, studies on the structurally related N-methyl compound enzalutamide (B1683756) demonstrated that replacing the N-CH3 group with an N-CD3 group reduced the in vitro intrinsic clearance by 49.7% in rat liver microsomes and 72.9% in human liver microsomes. nih.govresearchgate.net This confirmed that N-demethylation was a primary metabolic route. If the clearance remains unchanged, it suggests that other metabolic pathways, such as aromatic hydroxylation or hydrolysis of the amide bond, are dominant.
| Compound | System | Parameter | Observed Reduction in Metabolism (Illustrative) | Reference |
|---|---|---|---|---|
| This compound vs. non-deuterated analog | Human Liver Microsomes | Intrinsic Clearance (CLint) | ~70% Lower | nih.govresearchgate.net |
| This compound vs. non-deuterated analog | Rat Liver Microsomes | Intrinsic Clearance (CLint) | ~50% Lower | nih.govresearchgate.net |
This interactive table illustrates the expected outcome in in vitro metabolism studies based on findings from analogous compounds.
Investigation of Chemical Stability and Degradation Pathways
Beyond biochemical metabolism, understanding a compound's stability under various chemical and environmental conditions is crucial. Deuterium labeling is a key technique for investigating degradation mechanisms, including hydrolysis and photolysis, by helping to trace the fate of different parts of the molecule. nih.govnih.gov
Hydrolytic Degradation: Benzamide compounds can undergo hydrolysis, typically at the amide bond, under strongly acidic or basic conditions to form a carboxylic acid and an amine. researchgate.netsemanticscholar.orgrsc.org While the primary site of attack is the carbonyl carbon of the amide, complex mechanistic questions can arise. Using this compound allows researchers to track the N-methyl portion of the molecule. By analyzing the reaction mixture over time with techniques like mass spectrometry, one can confirm that the N-CD3 group remains intact on the methylamine (B109427) fragment post-hydrolysis. This helps to rule out or identify any unexpected side reactions involving the methyl group under specific hydrolytic stresses.
Photolytic Degradation: Photodegradation occurs when a molecule absorbs light energy, leading to bond cleavage and transformation. rsc.org The reaction pathways can be complex, involving isomerization, cleavage of various bonds, or reactions with photochemically generated reactive species. rsc.org Deuterium labeling serves as a powerful tracer in these studies. When this compound is subjected to photolytic stress (e.g., UV light), the degradation products can be analyzed. The presence of the deuterium-labeled methyl group in specific fragments helps to piece together the degradation pathway, confirming which bonds are broken and which parts of the molecule remain associated. This is particularly useful for distinguishing between cleavage at the amide C-N bond versus the carbonyl-ring bond.
The enhanced stability of this compound against certain chemical transformations is a direct result of the kinetic isotope effect (KIE). wikipedia.orgnih.gov The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org
The fundamental reason for this effect lies in the vibrational energy of chemical bonds. A C-D bond has a lower zero-point vibrational energy than a C-H bond, which means more energy is required to reach the transition state for bond cleavage. youtube.com Therefore, reactions where the cleavage of this bond is the rate-determining step will proceed more slowly for the deuterated compound. nih.govyoutube.com
In the context of this compound, this effect is most pronounced in reactions that directly target the N-methyl group, such as oxidative N-demethylation. As discussed previously, this metabolic pathway is significantly slowed. nih.govresearchgate.net This principle of "metabolic switching" or "metabolic shunting" is a strategy used in drug design to improve a drug's pharmacokinetic profile by blocking a major clearance pathway, thereby increasing its biological half-life. juniperpublishers.com
The magnitude of this effect is often expressed as the ratio of the rate constants for the non-deuterated (kH) and deuterated (kD) compounds (KIE = kH/kD). For primary isotope effects where the C-H bond is broken in the rate-limiting step, KIE values are typically greater than 1. Studies on N-demethylation of deuterated compounds have shown KIE values of approximately 2, indicating that the reaction proceeds twice as fast for the hydrogen-containing compound. nih.govresearchgate.net This demonstrates a tangible enhancement in the chemical stability of the N-CD3 group against oxidative attack compared to the N-CH3 group.
| Reaction | Compound Comparison | Kinetic Isotope Effect (kH/kD) | Implication | Reference |
|---|---|---|---|---|
| In Vitro N-Demethylation | N-CH3 vs. N-CD3 Analog | ~2 | The C-D bond is significantly more resistant to enzymatic cleavage. | nih.govresearchgate.net |
This interactive table presents a typical Kinetic Isotope Effect (KIE) value for N-demethylation, highlighting the increased stability of the deuterated bond.
Methodological Advancements in Quantitative Analytical Chemistry Utilizing 4 Formyl N Methylbenzamide D3
Development and Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
The development of robust LC-MS/MS methods is crucial for the accurate quantification of analytes in complex matrices. The use of a deuterated standard like 4-Formyl-N-methylbenzamide-d3 necessitates careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.
Chromatographic Separation Strategies for Deuterated Analogs and their Analytes
Effective chromatographic separation of the analyte from its deuterated internal standard is a critical consideration in LC-MS/MS method development. While the goal is often co-elution to ensure that both compounds experience the same matrix effects, it is important to be aware of potential isotopic effects on retention time. The substitution of hydrogen with deuterium (B1214612) can sometimes lead to slight differences in chromatographic behavior. waters.comcchmc.org
Reversed-phase high-performance liquid chromatography (RPLC) is a commonly employed technique. The choice of a stationary phase, such as a C18 or phenyl-hexyl column, can influence the separation. The "deuterium isotope effect" can cause the deuterated compound to elute slightly earlier or later than its non-deuterated counterpart. waters.comnih.govchromforum.org This effect is often more pronounced on nonpolar stationary phases. nih.gov Therefore, careful selection of the column and optimization of the mobile phase composition, including the organic modifier (e.g., acetonitrile (B52724) or methanol) and additives (e.g., formic acid or ammonium (B1175870) formate), are essential to achieve the desired chromatographic profile. researchgate.net In some cases, a slight separation can be advantageous to avoid potential cross-talk between the analyte and internal standard signals, while in other applications, near-perfect co-elution is preferred to best compensate for matrix effects. waters.comwaters.com
Table 1: Illustrative Chromatographic Conditions for the Analysis of 4-Formyl-N-methylbenzamide and its d3-Analog
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Fragmentation Pattern Elucidation for Multiple Reaction Monitoring (MRM)
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for quantification. The development of an MRM method requires the determination of the precursor ion and suitable product ions for both the analyte and its stable isotope-labeled internal standard. For 4-Formyl-N-methylbenzamide, the precursor ion in positive electrospray ionization (ESI) mode would likely be the protonated molecule [M+H]+.
The fragmentation of benzamides typically involves the cleavage of the amide bond. researchgate.netlibretexts.org The benzoyl cation is a common and stable fragment. Therefore, for 4-Formyl-N-methylbenzamide, a likely fragmentation would be the loss of the methylamine (B109427) group. For the deuterated analog, this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 3 units higher than the non-deuterated compound. The fragmentation pattern is expected to be similar, resulting in product ions that retain the deuterium label. The selection of two transitions for each compound (one for quantification and one for qualification) is standard practice to ensure specificity. researchgate.netforensicrti.org
Table 2: Hypothetical MRM Transitions for 4-Formyl-N-methylbenzamide and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| 4-Formyl-N-methylbenzamide | 164.1 | 133.1 | 105.1 |
| This compound | 167.1 | 133.1 | 105.1 |
Note: These transitions are illustrative and would require experimental verification.
Optimization of Ionization Conditions and Source Parameters
The efficiency of ionization in the mass spectrometer source is critical for achieving high sensitivity. For compounds like 4-Formyl-N-methylbenzamide, electrospray ionization (ESI) is a common choice. Key parameters that require optimization include the capillary voltage, nebulizer gas pressure, desolvation temperature, and the flow rate of the mobile phase. chromatographyonline.compcovery.comspectroscopyonline.com The composition of the mobile phase, particularly the pH and the presence of additives like formic acid or ammonium formate, can significantly impact the ionization efficiency. researchgate.net A systematic approach, such as a design of experiments (DoE), can be employed to efficiently optimize these parameters and their interactions to maximize the signal response for both the analyte and the internal standard. chromatographyonline.comspectroscopyonline.comresearchgate.net
Role as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Quantitative Analysis
The use of this compound as a stable isotope-labeled internal standard is a cornerstone of modern quantitative LC-MS/MS analysis. Its chemical and physical properties are nearly identical to the analyte of interest, which allows for superior accuracy and precision in quantification.
Principles of Isotope Dilution Mass Spectrometry (IDMS) with SIL-IS
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched compound (the "spike" or internal standard) to a sample. youtube.comwikipedia.orgup.ac.za The principle of IDMS is that the SIL-IS, in this case, this compound, behaves chemically and physically identically to the endogenous analyte during sample preparation, chromatography, and ionization. rsc.org By measuring the ratio of the mass spectrometric signal of the analyte to that of the SIL-IS, the concentration of the analyte in the original sample can be accurately determined. This method is considered a primary ratio method and can provide highly accurate and traceable results. up.ac.za
A key advantage of IDMS is that it compensates for analyte loss during sample processing. Since the analyte and the SIL-IS are affected proportionally by any losses, the ratio of their signals remains constant, leading to high accuracy and precision.
Compensation for Matrix Effects and Ion Suppression in LC-MS/MS
A significant challenge in LC-MS/MS analysis, particularly in complex biological matrices, is the phenomenon of matrix effects. kcasbio.comnebiolab.comlongdom.orgnih.gov Matrix effects are the alteration of ionization efficiency of the target analyte due to the presence of co-eluting compounds from the sample matrix. nih.govwikipedia.org This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy of the quantitative results. nebiolab.comnih.gov
The use of a SIL-IS like this compound is the most effective way to compensate for matrix effects. waters.comwaters.comkcasbio.com Because the SIL-IS has virtually identical physicochemical properties to the analyte, it will co-elute from the LC column and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is effectively normalized, leading to more reliable and reproducible quantitative data. kcasbio.comlcms.cz
Evaluation of Co-elution and Recovery Performance for Deuterated Internal Standards
In quantitative mass spectrometry, the ideal stable isotope-labeled internal standard (SIL-IS) should co-elute perfectly with the analyte it is intended to quantify. dtu.dk This co-elution ensures that both the analyte and the internal standard experience the same matrix effects, such as ion suppression or enhancement, at the same time, allowing for accurate correction. dtu.dk However, deuterated internal standards like this compound can exhibit slight differences in retention time compared to their non-deuterated analogues. dtu.dk This phenomenon occurs because the substitution of hydrogen with deuterium, a heavier isotope, can lead to minor changes in the molecule's physicochemical properties, making it slightly less lipophilic. dtu.dk
This difference in retention time, even if minimal (e.g., a fraction of a minute), can be critical. dtu.dk If the analyte and the deuterated internal standard elute at slightly different times, they may be subjected to different degrees of matrix effects, potentially compromising the accuracy of the quantification. dtu.dk Therefore, a critical part of method development is the careful evaluation of this chromatographic behavior. Post-column infusion experiments can be employed to map regions of ion suppression or enhancement across the chromatographic run, ensuring that any separation between the analyte and the internal standard does not occur in a zone of significant matrix interference. dtu.dk
Recovery performance is another key parameter. The primary role of an internal standard is to compensate for the loss of the analyte during sample preparation and analysis. It is generally assumed that the SIL-IS will behave chemically and physically in the same manner as the analyte, leading to comparable recovery. dtu.dk However, this must be empirically verified. Experiments are conducted by spiking known concentrations of both the analyte and this compound into a blank matrix and processing it through the entire sample preparation procedure. The recovery should be consistent and reproducible across the calibration range. While 100% recovery is ideal, consistent recovery is often acceptable as the internal standard corrects for these variations.
| Parameter | Ideal Characteristic | Potential Issue with Deuterated IS | Mitigation Strategy |
| Co-elution | Identical retention time as analyte | Early elution due to decreased lipophilicity dtu.dk | Chromatographic optimization; evaluation of matrix effects across the elution window. |
| Recovery | Consistent and comparable to the analyte | Differential recovery during extraction | Thorough validation of the extraction procedure with spiked matrix samples. |
| Isotopic Stability | No loss or exchange of deuterium labels | D/H back-exchange under certain pH or source conditions sigmaaldrich.com | Use of standards with deuterium on stable positions; careful control of analytical conditions. sigmaaldrich.com |
Advanced Sample Preparation Techniques for Complex Matrices (non-human biological, environmental)
The accurate quantification of analytes in complex non-human biological matrices (e.g., animal plasma, tissue homogenates) and environmental samples (e.g., soil, wastewater) necessitates robust sample preparation to remove interfering components. nih.govmdpi.comnih.gov The goal is to isolate the analyte of interest and its internal standard, this compound, from a multitude of matrix components like proteins, lipids, salts, and humic substances that can interfere with analysis. nih.gov
Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential partitioning of compounds between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For environmental water samples, the pH of the sample may be adjusted to ensure the analyte is in a neutral form, enhancing its partitioning into an organic solvent like ethyl acetate (B1210297) or dichloromethane. The simplicity and low cost of LLE make it attractive, though it can be labor-intensive and consume significant volumes of organic solvents. mdpi.com
Solid-Phase Extraction (SPE) offers a more selective and often more efficient alternative to LLE. nih.gov This technique involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte and internal standard are retained on the sorbent while unwanted matrix components are washed away. The retained compounds are then eluted with a small volume of a strong solvent. nih.gov For complex matrices, polymer-based sorbents are commonly used due to their broad applicability and pH stability. biotage.co.jp The selection of the appropriate SPE sorbent and elution solvents is critical for achieving high recovery and a clean extract. nih.gov Dispersive SPE (d-SPE), where the sorbent is mixed directly with the sample extract, is another rapid and effective clean-up technique. nih.gov
For non-human biological samples with high protein content, such as plasma or serum, Protein Precipitation (PPT) is a widely used and straightforward sample clean-up method. mdpi.com The technique involves adding a substance that causes proteins to denature and precipitate out of the solution, allowing them to be separated by centrifugation. Common precipitating agents include organic solvents (e.g., acetonitrile, methanol) or acids (e.g., trichloroacetic acid). mdpi.com
While fast and simple, PPT is a relatively non-selective sample preparation method. mdpi.com Although it effectively removes large protein molecules, it may leave smaller endogenous molecules like phospholipids (B1166683) in the supernatant, which are notorious for causing matrix effects in LC-MS analysis. Therefore, while PPT can be sufficient for some applications, it is often followed by a more selective clean-up step like SPE or LLE for methods requiring higher sensitivity and robustness. The efficiency of protein removal and the potential for analyte co-precipitation must be carefully evaluated during method development to ensure that the recovery of this compound accurately reflects the recovery of the target analyte. mdpi.com
Theoretical and Computational Chemistry Studies of 4 Formyl N Methylbenzamide D3
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations are fundamental to modern chemistry, providing detailed insights into electronic structure, molecular geometry, and energy. These methods are particularly useful for comparing isotopologues, where differences are driven by nuclear mass rather than electronic potential energy surfaces.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. In a geometry optimization, the algorithm seeks to find the minimum energy arrangement of atoms on the potential energy surface. For 4-Formyl-N-methylbenzamide-d3, this process would elucidate the most stable three-dimensional structure.
The conformational landscape of this molecule is primarily defined by the rotation around two key single bonds: the C(aryl)-C(formyl) bond and the C(carbonyl)-N(amide) bond. DFT calculations can map the energy profile of these rotations to identify the global minimum energy conformer and any local minima separated by rotational barriers. It is generally expected that the most stable conformer will have the formyl group and the amide group oriented to minimize steric hindrance, likely in a near-planar arrangement with the benzene (B151609) ring to maximize conjugation.
The substitution of protium (B1232500) with deuterium (B1214612) in the N-methyl group (N-CD3) does not alter the electronic potential energy surface according to the Born-Oppenheimer approximation. However, it does lower the zero-point vibrational energy (ZPVE) of the molecule due to the greater mass of deuterium. This can lead to very subtle changes in average bond lengths and angles, although these effects are typically minimal for equilibrium geometries. The primary structural parameters, such as bond lengths and dihedral angles, are predicted to be nearly identical to the non-deuterated isotopologue.
Table 1: Representative Geometric Parameters Calculated by DFT (Note: This table is illustrative of typical parameters for a benzamide (B126) structure as specific published data for this compound is not available. Values are representative.)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
|---|---|---|---|---|---|
| Bond Length | C(carbonyl) | O(carbonyl) | - | - | ~1.23 Å |
| Bond Length | C(carbonyl) | N(amide) | - | - | ~1.36 Å |
| Bond Length | C(aryl) | C(formyl) | - | - | ~1.49 Å |
| Bond Angle | O(carbonyl) | C(carbonyl) | N(amide) | - | ~122° |
| Dihedral Angle | C(aryl) | C(carbonyl) | N(amide) | C(methyl) | ~180° (trans) or ~0° (cis) |
DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of DFT. The primary effect of the N-methyl-d3 substitution is straightforward: the signal corresponding to the N-methyl protons in the ¹H NMR spectrum will be absent. In the ¹³C NMR spectrum, the carbon of the CD3 group will exhibit a multiplet due to coupling with deuterium (a spin-1 nucleus), and its chemical shift may be slightly altered compared to the CH3 group due to a secondary isotope effect. researchgate.netmdpi.com These isotope effects on carbon chemical shifts are typically small but computationally predictable. researchgate.net
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT frequency calculations can predict the entire IR spectrum. The most significant difference between 4-Formyl-N-methylbenzamide and its d3-isotopologue would be the C-D stretching and bending vibrations. The C-H stretching modes of a methyl group typically appear around 2960 cm⁻¹, whereas C-D stretches are found at a lower frequency (approximately 2100-2200 cm⁻¹) due to the heavier mass of deuterium. This provides a clear spectral marker for successful deuteration.
Mass Spectrometry (MS): The molecular weight of this compound is 3.018 Da higher than its non-deuterated counterpart. This mass shift is readily predicted and would be clearly observed in the molecular ion peak in a mass spectrum, confirming the incorporation of three deuterium atoms.
Table 2: Predicted Spectroscopic Differences between H3 and D3 Isotopologues
| Spectrum | 4-Formyl-N-methylbenzamide (H3) | This compound (D3) |
|---|---|---|
| ¹H NMR | Signal for N-CH₃ protons (~2.9-3.1 ppm) | Absence of N-CH₃ proton signal |
| ¹³C NMR | Quartet for N-CH₃ carbon | Septet (or multiplet) for N-CD₃ carbon, slight shift |
| IR | C-H stretch (~2960 cm⁻¹) | C-D stretch (~2100-2200 cm⁻¹) |
| MS | Molecular Ion (M⁺) | Molecular Ion (M+3)⁺ |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum mechanics describes the static, minimum-energy structure, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This allows for the study of the dynamic behavior of this compound and its interactions with its environment, such as a solvent.
MD simulations can model how this compound behaves in a solvent like water. The simulation would track the trajectories of thousands of solvent molecules around the solute, providing insights into the formation and lifetime of intermolecular hydrogen bonds. The formyl oxygen, amide oxygen, and amide N-H group are all potential sites for hydrogen bonding with water.
In Silico Modeling of Isotope Effects
Isotope effects are the changes in reaction rates or physical properties that occur upon isotopic substitution. Computational modeling is essential for predicting and interpreting these quantum mechanical phenomena.
The most significant impact of deuterating the N-methyl group is the manifestation of a primary kinetic isotope effect (KIE) in reactions that involve the cleavage of one of the C-H (or C-D) bonds in the rate-determining step. A prominent example is the metabolic N-demethylation catalyzed by cytochrome P450 enzymes, a common metabolic pathway for N-methyl amides. nih.govnih.gov
This process is believed to proceed via hydrogen atom abstraction. nih.gov The C-D bond has a lower zero-point vibrational energy than a C-H bond, and therefore requires more energy to break. Consequently, the rate of reaction for the deuterated compound is slower. This is known as a normal KIE, where the ratio of rates kH/kD is greater than 1.
Computational methods, particularly DFT, can be used to model the reaction pathway and calculate the vibrational frequencies of the reactant and the transition state for both isotopologues. From these frequencies, the KIE can be predicted. For N-demethylation of tertiary amides, experimental intramolecular KIEs (kH/kD) have been measured in the range of 3.6 to 6.9. nih.gov Such a large KIE indicates that C-H bond cleavage is the rate-limiting step. nih.gov The strategy of using N-methyl deuteration to slow metabolism and improve pharmacokinetic profiles has been successfully applied to other drugs. nih.gov Computational modeling for this compound would be expected to predict a similarly large KIE for its N-demethylation. The accurate prediction of KIEs using DFT is now considered fairly routine. wikipedia.org
Vibrational Frequency Calculations for Deuterated and Protio Analogs
Computational vibrational analysis is a powerful tool for understanding the structural and bonding characteristics of molecules. In the context of isotopic labeling, it provides a theoretical framework for interpreting the shifts in vibrational frequencies observed experimentally, for instance, through infrared (IR) or Raman spectroscopy.
The primary effect of deuteration on vibrational frequencies stems from the increased mass of deuterium (²H) compared to protium (¹H). According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Consequently, bonds involving deuterium will vibrate at lower frequencies than their corresponding protium-containing counterparts.
For this compound, the deuterium atoms are located on the N-methyl group. Therefore, the most significant shifts in the vibrational spectrum compared to the non-deuterated (protio) analog, 4-Formyl-N-methylbenzamide, would be expected in the vibrational modes involving the C-D bonds of the methyl group.
Expected Vibrational Mode Shifts:
C-D Stretching: The symmetric and asymmetric stretching vibrations of the C-D bonds in the -N(CD₃) group would appear at significantly lower wavenumbers compared to the C-H stretching vibrations of an -N(CH₃) group. Typically, C-H stretching frequencies are observed in the 2800–3000 cm⁻¹ region, while C-D stretches are expected to shift to approximately 2100–2200 cm⁻¹.
C-D Bending: The scissoring, wagging, twisting, and rocking modes of the deuterated methyl group would also be shifted to lower frequencies. These shifts, while less pronounced than the stretching modes, are significant and can be predicted with high accuracy using computational methods.
Computational Methodology:
Vibrational frequency calculations are typically performed using quantum chemistry software packages. The process involves:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.
Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to the atomic coordinates are calculated. This results in a Hessian matrix, which, when diagonalized, yields the vibrational frequencies and their corresponding normal modes.
Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed for these calculations in conjunction with a suitable basis set (e.g., 6-31G* or larger) to provide a good balance between accuracy and computational cost.
A hypothetical comparison of the calculated vibrational frequencies for the key modes in 4-Formyl-N-methylbenzamide and its d3 analog is presented in the table below. Note: This table is illustrative and based on general principles of isotopic substitution, as specific computational studies for this molecule were not found.
| Vibrational Mode | Protio Analog (-CH₃) Approx. Wavenumber (cm⁻¹) | Deuterated Analog (-CD₃) Approx. Wavenumber (cm⁻¹) |
| Asymmetric C-H/C-D Stretch | ~2975 | ~2230 |
| Symmetric C-H/C-D Stretch | ~2870 | ~2100 |
| Asymmetric C-H/C-D Bend (Scissor) | ~1460 | ~1055 |
| Symmetric C-H/C-D Bend (Umbrella) | ~1380 | ~990 |
Cheminformatics and Database Analysis of Deuterated Organic Molecules
Cheminformatics provides the tools to analyze large datasets of chemical information, enabling researchers to identify trends and make predictions about molecular properties. While specific cheminformatics studies on this compound are not available, the principles of database analysis are broadly applicable to deuterated molecules.
Database Representation:
In chemical databases, deuterated compounds are represented using standard notations like SMILES or InChI, which can specify isotopic information. For example, the SMILES representation of 4-Formyl-N-methylbenzamide could be CN(C=O)c1ccc(C=O)cc1, while its d3-methyl analog would incorporate isotopic notation.
Applications of Cheminformatics to Deuterated Compounds:
Property Prediction: Cheminformatics models can be trained to predict the physicochemical properties of deuterated compounds, such as solubility, lipophilicity (logP), and metabolic stability. The kinetic isotope effect (KIE), where the stronger C-D bond can slow down metabolic processes, is a key factor that can be incorporated into these models. jscimedcentral.com The replacement of hydrogen with deuterium can lead to improved metabolic profiles and reduced toxicity. jscimedcentral.comresearchgate.net
Isotopic Pattern Analysis: In mass spectrometry, cheminformatics tools are crucial for analyzing the isotopic patterns of deuterated compounds. These tools can predict the expected mass spectrum, aiding in the identification and quantification of the labeled molecule in complex biological matrices.
Database Searching and Retrieval: Specialized databases, such as the NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB), contain experimental and computational data for a range of small molecules, including some deuterated species. nist.govnist.gov These databases allow for the systematic comparison of properties between deuterated and non-deuterated analogs.
A hypothetical data table illustrating the kind of information that would be stored and analyzed in a cheminformatics database for 4-Formyl-N-methylbenzamide and its deuterated analog is shown below.
| Property | 4-Formyl-N-methylbenzamide | This compound | Data Source |
| Molecular Formula | C₉H₉NO₂ | C₉H₆D₃NO₂ | Calculated |
| Molecular Weight | 163.17 | 166.19 | Calculated |
| InChI Key | UYEMCQRMJIIQSF-UHFFFAOYSA-N | (Specific to d3 analog) | PubChem/Calculated |
| Predicted logP | 1.35 | 1.35 | Cheminformatics Tool |
| Predicted Metabolic Stability | Moderate | Potentially Higher | Cheminformatics Tool |
The strategic placement of deuterium atoms can significantly alter a molecule's pharmacokinetic properties without changing its fundamental pharmacological activity. nih.gov This "deuterium switch" is a valuable strategy in drug discovery, and cheminformatics plays a vital role in predicting which molecules would benefit most from deuteration and in managing the data generated during their development.
Future Research Directions and Emerging Methodologies for Deuterated Benzamide Compounds
Development of Novel and Sustainable Synthetic Routes for Deuterium (B1214612) Labeling
The synthesis of deuterated compounds is moving towards greener and more efficient methodologies to reduce environmental impact and cost. researchgate.netnih.gov A primary focus is the advancement of Hydrogen Isotope Exchange (HIE) reactions, which allow for the incorporation of deuterium into molecules at a late stage of synthesis. aip.orgacs.org This approach is advantageous as it avoids the need for complex multi-step syntheses using expensive deuterated starting materials. acs.org
Recent progress has highlighted the use of transition-metal catalysts, including those based on iridium and palladium, which facilitate selective and efficient H/D exchange under mild conditions. mdpi.com For instance, palladium on carbon (Pd/C) has been used with D₂O as a safe and readily available deuterium source, sometimes enhanced by microwave irradiation to improve reaction times and yields. mdpi.com Research is also exploring novel catalytic systems, such as in situ generated catalysts from palladium trifluoroacetate, which have been shown to reduce isotopic scrambling—a common issue where deuterium is incorporated at unintended positions. nih.gov
Beyond metal catalysis, photochemical methods are emerging as a sustainable alternative for deuterium labeling, offering mild reaction conditions. researchgate.net Furthermore, the development of biocatalysts and immobilized, recyclable catalysts represents a significant step towards sustainable synthesis, aligning with the principles of green chemistry by minimizing waste and energy consumption. nih.gov These advancements aim to make the production of specifically labeled compounds like 4-Formyl-N-methylbenzamide-d3 more atom-economical and environmentally benign.
| Synthetic Strategy | Deuterium Source | Key Advantages |
| Hydrogen Isotope Exchange (HIE) | D₂O, D₂ gas | Late-stage functionalization, atom economy |
| Transition-Metal Catalysis (Ir, Pd) | D₂O, D₂ gas | High efficiency, selectivity, mild conditions |
| Photochemical Deuteration | Deuterated solvents | Mild conditions, broad applicability |
| Biocatalysis | Deuterated solvents | High regio- and stereoselectivity, green |
Integration of Deuterated Tracers with Advanced Imaging Techniques (e.g., in vitro Deuterium Metabolic Imaging)
Deuterated tracers are increasingly being integrated with sophisticated imaging technologies to visualize metabolic processes with high resolution and specificity. Two prominent techniques in this area are Deuterium Metabolic Imaging (DMI) via magnetic resonance spectroscopy (MRS) and Stimulated Raman Scattering (SRS) microscopy. These methods allow for the non-invasive, real-time tracking of metabolic pathways in biological systems, including in vitro cell cultures. rsc.org
DMI is an MR-based technique that tracks the fate of deuterium-labeled substrates, such as D-glucose or heavy water (D₂O), as they are metabolized by cells. rsc.orgnih.gov By detecting the deuterium signals from downstream metabolites like lactate (B86563) and glutamate, DMI can create 3D maps of metabolic activity. nih.gov This provides unique insights into metabolic fluxes that cannot be obtained with standard proton MRS, which only measures total metabolite pools. In vitro applications of DMI can help elucidate the metabolic profiles of cancer cells, assess drug responses, and study cellular bioenergetics in a controlled environment. acs.org
SRS microscopy is another powerful tool that can visualize the distribution of deuterated molecules without the need for fluorescent labels. researchgate.net The technique works by detecting the characteristic vibrational frequency of carbon-deuterium (C-D) bonds, which appear in a silent region of the cellular Raman spectrum. researchgate.net When cells are incubated with deuterated precursors like amino acids or glucose, SRS can image the synthesis and turnover of newly created proteins, lipids, and DNA with subcellular resolution. compactsciencesystems.com This provides a dynamic view of cellular metabolism and is particularly useful for studying metabolic heterogeneity within cell populations in vitro. compactsciencesystems.comresearchgate.net
| Imaging Technique | Principle | Information Gained | In Vitro Application |
| Deuterium Metabolic Imaging (DMI) | Magnetic Resonance Spectroscopy (MRS) detection of ²H signals | Metabolic flux, pathway activity (e.g., glycolysis) | Studying cancer cell metabolism, drug efficacy screening |
| Stimulated Raman Scattering (SRS) Microscopy | Non-linear optical imaging of C-D bond vibrations | De novo synthesis of macromolecules (proteins, lipids, DNA) | Visualizing metabolic dynamics in live cells, pulse-chase analysis |
High-Throughput Screening Methodologies Leveraging Stable Isotope-Labeled Standards
In drug discovery and development, high-throughput screening (HTS) is essential for rapidly evaluating large numbers of compounds. The use of stable isotope-labeled internal standards (SIL-IS), such as deuterated benzamides, is critical for ensuring the accuracy and precision of quantitative analyses in these HTS assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). nih.gov
A SIL-IS is a version of the analyte where one or more atoms have been replaced by a heavy isotope (e.g., hydrogen with deuterium). clearsynth.com Because it is nearly chemically identical to the analyte, the SIL-IS co-elutes during chromatography and experiences similar effects from the sample matrix, such as ion suppression or enhancement in the mass spectrometer. texilajournal.com By adding a known amount of the SIL-IS to each sample, variations in sample preparation, extraction recovery, and instrument response can be normalized. musechem.com This correction is crucial for obtaining reliable quantitative data, allowing for accurate comparisons of analyte concentrations across thousands of samples in an HTS campaign. thermofisher.com
The development of cell-free synthesis systems is an emerging methodology for the rapid, low-cost production of stable isotope-labeled proteins and peptides, which can then be used to create reference libraries for targeted proteomics and HTS assays. nih.govresearchgate.net These approaches are instrumental in validating screening hits and accurately characterizing the pharmacokinetic and pharmacodynamic properties of drug candidates.
Exploration of New Analytical Platforms and Miniaturized Systems for Deuterated Compounds
The analysis of deuterated compounds is benefiting from the development of new and miniaturized analytical platforms. A key trend is the miniaturization of mass spectrometers, which makes the technology more accessible for in-field and point-of-care applications. nih.gov Handheld MS systems, often coupled with ambient ionization techniques like paper spray, allow for the direct analysis of complex samples with minimal preparation, eliminating the need for traditional chromatography. nih.gov These miniaturized ion trap mass analyzers are less demanding in terms of power and vacuum requirements, making them suitable for rapid screening. nih.gov
In parallel, established technologies like Isotope Ratio Mass Spectrometry (IRMS) are becoming more compact and automated. compactsciencesystems.comelementar.com Modern IRMS systems can be coupled with various inlet systems, such as gas or liquid chromatography, and are designed for high-precision measurement of isotope ratios in small samples. nih.govelementar.com Additionally, optical techniques based on laser absorption spectroscopy, such as Cavity Ring-Down Spectroscopy (CRDS), are providing alternative, cost-effective solutions for high-precision isotope analysis that require less maintenance than traditional IRMS. picarro.com These advancements in both MS and optical spectroscopy are enabling faster and more efficient analysis of deuterated compounds in a wider range of settings.
Role of Deuterated Benzamides in Materials Science or Catalysis
Beyond their primary role in pharmaceutical and biological research, deuterated compounds, including benzamide (B126) derivatives, have emerging applications in materials science and catalysis. rsc.orgresearchgate.net In materials science, the incorporation of deuterium can enhance the performance and longevity of organic electronic devices. For example, replacing C-H bonds with stronger C-D bonds in organic light-emitting diodes (OLEDs) can suppress non-radiative decay pathways, leading to increased device efficiency and operational stability. rsc.org Similarly, deuteration has been noted as a strategy in the development of high-performance polymers like Kevlar, a polyamide, suggesting a role for deuterated benzamides in creating more robust materials. dcu.ie
In the field of catalysis, deuterated compounds are invaluable tools for elucidating reaction mechanisms. The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov By comparing the reaction rates of a benzamide with its deuterated counterpart (e.g., this compound), researchers can determine whether the cleavage of a specific C-H bond is the rate-limiting step of the reaction. nih.gov This information is crucial for understanding and optimizing catalytic processes, particularly in complex systems like those mediated by cytochrome P450 enzymes. nih.govnih.gov
Addressing Challenges in Isotopic Labeling and Quantitative Analysis of Complex Molecules
Despite significant progress, several challenges remain in the synthesis and analysis of deuterated compounds. A major hurdle in synthesis is achieving high regioselectivity—that is, incorporating deuterium at a specific, desired position within a complex molecule without it ending up elsewhere. acs.org A related issue is isotopic scrambling, where the deuterium label migrates to unintended positions during the reaction, which can complicate the interpretation of experimental results. nih.gov Furthermore, the synthesis of isotopically labeled compounds can be complex and costly. simsonpharma.com
In quantitative analysis, a primary challenge is ensuring the isotopic purity of the labeled standard. bvsalud.org The presence of unlabeled material can compromise the accuracy of quantification. acs.org While deuterated standards are considered ideal for LC-MS, they can sometimes exhibit slight chromatographic separation from their non-deuterated analogs due to the isotope effect, which can interfere with accurate quantification if not properly addressed. nih.govmdpi.com Additionally, back-exchange, where the deuterium label is replaced by a proton from the solvent during analysis, can be an issue for labile positions, although this is not a concern for deuterium attached to carbon atoms as in this compound. mdpi.com Overcoming these challenges requires the continued development of highly selective synthetic methods and robust analytical validation procedures. musechem.commusechem.com
Q & A
Q. What are the key synthetic steps and critical parameters for synthesizing 4-Formyl-N-methylbenzamide-d³?
The synthesis involves sequential formylation and amidation reactions. Critical parameters include temperature (optimized between 50–80°C), reaction time (monitored via TLC/HPLC), and solvent selection (e.g., deuterated DMF for deuteration efficiency). Continuous flow reactors can enhance yield by improving mixing and heat transfer .
Q. Which analytical techniques are essential for confirming the structure and purity of 4-Formyl-N-methylbenzamide-d³?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm deuteration at the methyl group and formyl position.
- Infrared (IR) Spectroscopy: Validate carbonyl (C=O) and amide (N–H) functional groups.
- Mass Spectrometry (MS): High-resolution MS to confirm molecular ion peaks (e.g., [M+D]⁺).
- HPLC: Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What stability considerations are critical for storing 4-Formyl-N-methylbenzamide-d³?
Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the formyl group. Monitor for degradation via HPLC every 6 months, with silica gel desiccants to mitigate moisture absorption .
Q. Which solvents and catalysts are effective in its synthesis?
- Solvents: Deuterated dimethylformamide (D-d⁶-DMF) or dichloromethane (CD₂Cl₂) to maintain isotopic integrity.
- Catalysts: 4-Dimethylaminopyridine (DMAP) for amidation, with triethylamine (TEA) as a base .
Advanced Research Questions
Q. How can deuteration efficiency be optimized to minimize isotopic dilution?
- Use deuterated solvents (e.g., D₂O for quenching) and reagents (e.g., CD₃I for methylation).
- Monitor reaction progress via LC-MS to identify non-deuterated byproducts.
- Adjust reaction temperature (lower temps reduce H/D exchange reversibility) .
Q. What strategies resolve discrepancies in NMR data for deuterated benzamide derivatives?
- Comparative Analysis: Compare ¹H NMR of deuterated vs. non-deuterated analogs to identify residual proton signals.
- 2D NMR (COSY, HSQC): Resolve overlapping peaks caused by deuterium’s quadrupolar relaxation.
- Computational Modeling: Density Functional Theory (DFT) to predict chemical shifts and validate assignments .
Q. How can researchers design degradation studies to identify breakdown products?
- Stress Testing: Expose the compound to accelerated conditions (40°C/75% RH, acidic/basic pH) for 14 days.
- LC-MS/MS Analysis: Identify degradation products (e.g., hydrolyzed formic acid derivatives) using fragmentation patterns.
- Isotopic Labeling: Track deuterium loss in degradation pathways .
Q. What methodologies evaluate 4-Formyl-N-methylbenzamide-d³’s interaction with biological targets?
- Surface Plasmon Resonance (SPR): Measure binding kinetics (kₐ, k𝒹) to receptors.
- Fluorescence Spectroscopy: Quantify quenching effects upon target binding.
- Molecular Docking: Simulate binding poses using software like AutoDock Vina to prioritize in vitro assays .
Q. How can reaction pathways be validated for intermediates in multi-step syntheses?
- Isotopic Tracing: Use ¹³C-labeled precursors to track carbon flow via NMR.
- In-situ IR: Monitor intermediate formation (e.g., imine or amide intermediates) in real-time.
- X-ray Crystallography: Resolve ambiguous structures of crystalline intermediates .
Q. What statistical approaches address variability in biological activity data?
- Dose-Response Modeling: Fit data to sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀.
- ANOVA with Post-hoc Tests: Identify significant differences across experimental batches.
- Principal Component Analysis (PCA): Correlate structural features (e.g., deuteration) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
